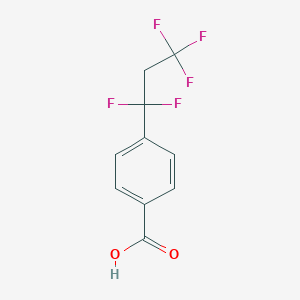

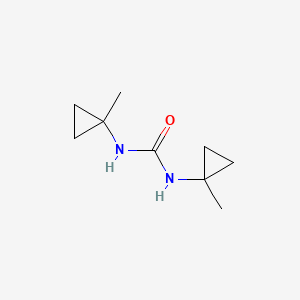

![molecular formula C13H24N2O2 B2526652 Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane CAS No. 1887167-87-4](/img/structure/B2526652.png)

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a compound that falls within the category of azabicycloalkane amino acids, which are considered as rigid dipeptide mimetics. These compounds are significant in the field of peptide-based drug discovery as they serve as useful tools for structure-activity relationship studies. The azabicyclo[3.3.1]nonane system, in particular, has been the subject of various synthetic efforts due to its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids has been reported in the literature. For instance, an efficient synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane diastereomers has been achieved starting from methyl N-Boc-pyroglutamate. This process involves cleavage with vinylmagnesium bromide, Michael addition, and hydrogenolysis to yield the fused ring system, followed by deprotection and Fmoc-protection for use in solid-phase synthesis . Additionally, the stereocontrolled synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester has been accomplished from pyroglutamic esters, demonstrating the accessibility of these compounds in gram quantities .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.3.1]nonane derivatives has been explored through X-ray crystallography. For example, 9-benzoyl-3α-bromo-2β-hydroxy-9-azabicyclo[3.3.1]nonane exhibits a boat-chair conformation, which is a deviation from the typical flattened twin-chair conformations seen in simple bicyclo[3.3.1]nonanes. The crystal structure analysis provides detailed dimensions of the molecule, offering insights into the conformational preferences of these systems .

Chemical Reactions Analysis

Azabicyclo[3.3.1]nonane derivatives participate in various chemical reactions. A notable example is the aminoboration of isocyanates using B-amino-9-borabicyclo[3.3.1]nonane derivatives. This reaction proceeds rapidly and quantitatively, leading to the formation of N, N'-disubstituted-N-(phenylamido)-ureas after hydrolysis. The high yield and purity of the products, along with a proposed mechanism, highlight the reactivity of these compounds . Furthermore, a multicomponent cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals has been developed to synthesize functionalized 9-azabicyclo[3.3.1]nonane derivatives. This protocol underscores the complexity and selectivity of reactions involving azabicyclo[3.3.1]nonane systems .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of this compound, the studies on related compounds offer some insights. The synthesis and structural analyses suggest that these compounds are stable under various reaction conditions and can be manipulated through different synthetic routes. The reactivity with isocyanates and the ability to undergo cascade reactions further indicate that azabicyclo[3.3.1]nonane derivatives have unique chemical properties that can be exploited in synthetic chemistry and drug design.

科学的研究の応用

Synthesis and Peptidomimetics

- Synthesis of Constrained Peptidomimetics : Azabicyclo alkane amino acids, including variants of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane, have been synthesized as rigid dipeptide mimetics. These compounds serve as valuable tools in peptide-based drug discovery, particularly in the construction of diastereomers like 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Drug Discovery and Receptor Activity

- Activity in α7 Nicotinic Acetylcholine Receptor Assays : Certain derivatives of azabicyclic amines, related to this compound, have shown significant activity in α7 nicotinic acetylcholine receptor assays. This activity is part of research aimed at treating cognitive deficits in conditions like schizophrenia (Walker, Acker, Jacobsen, & Wishka, 2008).

Chemical Synthesis and Structure

- Asymmetric Synthesis of Amino Acids : The synthesis of diastereomeric amino acids using exo- and endo-norbornene amino acids as building blocks has been reported. These amino acids, which include variants of this compound, are characterized by their constrained structures and alpha,alpha-disubstitution (Caputo, Cattaneo, Clerici, Gelmi, & Pellegrino, 2006).

Analytical Chemistry

- High-Performance Liquid Chromatography (HPLC) Method Development : Research has been conducted to develop accurate HPLC methods for the separation of exo and endo isomers of related azabicyclo compounds. These methods are essential for the quantitative determination of these isomers in pharmaceutical preparations (Krishna, Babu, Rao, & Rao, 2009).

Safety and Hazards

作用機序

Target of Action

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a key intermediate in the development of a variety of drugs for central nervous system diseases . .

Mode of Action

The exact mode of action of Exo-3-amino-9-boc-9-azabicyclo[33As a precursor in drug synthesis, it likely undergoes further chemical reactions to form the active compound that interacts with its targets .

Biochemical Pathways

The specific biochemical pathways affected by Exo-3-amino-9-boc-9-azabicyclo[33Given its role in the synthesis of drugs for central nervous system diseases, it may be involved in pathways related to neurotransmission or neuroprotection .

Result of Action

The molecular and cellular effects of Exo-3-amino-9-boc-9-azabicyclo[33As a precursor in drug synthesis, its effects would likely depend on the final active compound and its interaction with its targets .

特性

IUPAC Name |

tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEPNZWEHKIHOM-FGWVZKOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

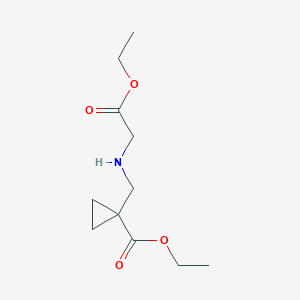

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)

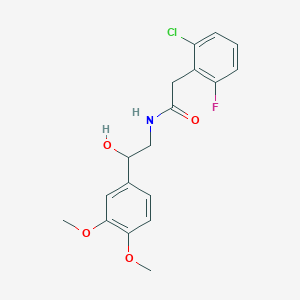

![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)

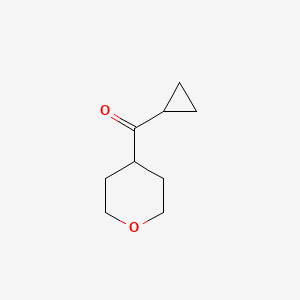

![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)

![N-cyclopentyl-4-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2526583.png)

![Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2526584.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)

![N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2526592.png)